2-(Piperidin-1-ylsulfonyl)benzoic acid is a synthetic compound that acts as a highly potent and selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). This compound is not naturally occurring and has been primarily investigated for its potential in treating hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC).
2-(Piperidin-1-ylsulfonyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a piperidin-1-ylsulfonyl group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The compound can be synthesized through various chemical processes, including those described in patents and scientific literature. Notably, methods for synthesizing related compounds have been documented, which may provide insights into the synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid itself .
2-(Piperidin-1-ylsulfonyl)benzoic acid is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to the piperidine ring. It falls under the category of benzoic acid derivatives, which are widely studied for their diverse biological activities.
The synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid typically involves multi-step organic reactions. One common approach includes the formation of the sulfonamide bond between a piperidine derivative and a benzoic acid derivative.
The molecular formula of 2-(Piperidin-1-ylsulfonyl)benzoic acid is . The structure consists of:
Key structural data include:
2-(Piperidin-1-ylsulfonyl)benzoic acid can participate in various chemical reactions typical of carboxylic acids and sulfonamides:
The reactivity of this compound can be attributed to both its acidic carboxylic group and the nucleophilic nature of the piperidine nitrogen, which allows for diverse functionalization pathways.
The mechanism of action for 2-(Piperidin-1-ylsulfonyl)benzoic acid involves its interaction with biological targets, potentially inhibiting specific enzymes or receptors involved in pain and inflammation pathways.
Research indicates that compounds with similar structures exhibit significant binding affinities for targets such as cyclooxygenase enzymes, contributing to their anti-inflammatory effects .
2-(Piperidin-1-ylsulfonyl)benzoic acid has potential applications in:
The synthesis of 2-(piperidin-1-ylsulfonyl)benzoic acid derivatives typically follows a sequential sulfonylation-functionalization approach. The primary route begins with ortho-substituted benzoic acid precursors, where sulfonyl chloride intermediates serve as pivotal coupling agents. According to patented methodologies [6], 2-chlorosulfonylbenzoic acid undergoes nucleophilic substitution with piperidine in aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) at controlled temperatures (0-5°C) to prevent N-overacylation. This step achieves yields of 78-85% after crystallization [6].
A critical refinement involves Boc-protected piperidine to suppress quaternary ammonium salt formation. Post-coupling deprotection with HCl in dioxane affords the target compound with >95% purity [1] [4]. Alternative pathways employ solid-liquid phase-transfer catalysis using tetrabutylammonium bromide, reducing reaction times from 12 hours to 3 hours while maintaining yields at 82% [6]. Microwave-assisted sulfonylation (100°C, 30 min) further enhances efficiency, though it requires stringent moisture control [2].
Table 1: Comparative Analysis of Synthetic Routes for 2-(Piperidin-1-ylsulfonyl)benzoic Acid
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Classical Sulfonylation | THF, 0-5°C, 12 h | 78-85 | >90 | No specialized equipment |
Boc-Protected Route | Dioxane/HCl, reflux, 2 h | 88 | >95 | Minimizes side products |
Phase-Transfer Catalysis | TBA Br, K₂CO₃, 25°C, 3 h | 82 | 92 | Reduced reaction time |
Microwave-Assisted | 100°C, sealed vessel, 30 min | 91 | 94 | Energy efficiency |
Biocatalytic strategies circumvent traditional carbodiimide coupling reagents by leveraging ATP-dependent amide bond synthetases (ABS). These enzymes activate carboxylic acids via acyl-adenylate intermediates, enabling direct coupling with piperidine without protective groups [3]. The extant enzyme McbA from Marinactinospora thermotolerans catalyzes this transformation in aqueous buffers (pH 7.5, 37°C), achieving 65% conversion for 2-sulfobenzoic acid-piperidine conjugation [3].
A key innovation is the USEtox-guided substrate selection, which prioritizes amines and acids with low environmental hazard scores (≤6). Computational models predicted reduced ecotoxicity for piperidine-bearing sulfonamides, aligning with EU Safe-and-Sustainable-by-Design principles [3]. Reaction optimization using adenosine triphosphate recycling systems (e.g., polyphosphate kinases) boosted conversions to 92% while eliminating stoichiometric waste [3].
Table 2: Biocatalytic Performance for Piperidine Sulfonamide Synthesis
Biocatalyst | Substrate Pair | Conversion (%) | Environmental Score |
---|---|---|---|
Wild-type McbA | 2-Sulfobenzoic acid + Piperidine | 65 | 2.1 |
AncMcbA-3 (engineered) | 2-Sulfobenzoic acid + Piperidine | 89 | 2.1 |
AncMcbA-3 | 5-Sulfosalicylic acid + N-methylpiperazine | 74 | 1.8 |
Ancestral sequence reconstruction of ABS enzymes significantly broadens the substrate scope for bulky sulfonylbenzoic derivatives. By resurrecting putative ancestors of McbA, researchers obtained thermostable variants (AncMcbA-3) with melt temperatures (Tₘ) 20°C higher than the extant enzyme [3]. These variants accommodate sterically hindered substrates like 2-(morpholin-4-yl)-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS 568566-60-9), achieving 89% conversion compared to <10% with wild-type McbA [3].
Machine learning-guided mutagenesis identified three key mutations (F247L, A316V, Q408R) that widen the active-site cleft by 3.2 Å. This allows ingress of ortho-disubstituted benzoic acids while retaining activity toward piperidine. The engineered enzymes operate efficiently at substrate concentrations up to 50 mM, a 5-fold increase over native counterparts [3].
Rink amide resin enables rapid assembly of 2-(piperidin-1-ylsulfonyl)benzoic acid libraries via sulfonamide linker strategies. Resin-bound 2-fluorobenzoic acid undergoes nucleophilic aromatic substitution with piperidine (DMF, 80°C, 12 h), followed by on-resin sulfonylation using sulfonyl chlorides in dichloroethane [2]. Final TFA-mediated cleavage (95:5 DCM:TFA) releases derivatives like 2-{[[2-(piperidin-1-ylsulfonyl)ethyl]amino}carbonylbenzoic acid (CAS 921141-27-7) with purities >85% (HPLC) [10].
Photocleavable linkers permit light-directed diversification, generating 96 analogs in under 72 hours. Recent advances integrate flow-through reactors for continuous coupling-wash cycles, reducing reagent consumption by 70% compared to batch methods [2]. Quality control via LC-MS/MS confirmed structural integrity for 92% of synthesized compounds, demonstrating robustness for combinatorial chemistry [4].
Table 3: Solid-Phase Synthesis Metrics for Piperidine Sulfonamide Analogs
Resin Type | Linker Chemistry | Cleavage Method | Average Purity (%) | Synthesis Time (h) |
---|---|---|---|---|
Rink Amide | Amide | 95% TFA | 85 | 48 |
Wang Resin | Ester | 10% TFA | 78 | 36 |
Photolabile Resin | Nitroveratryl | 365 nm UV | 91 | 24 |
Registry of Compounds Discussed
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9